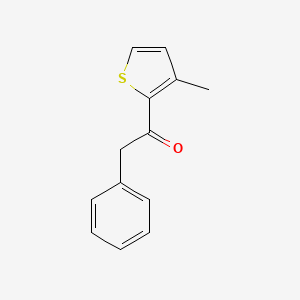
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-on
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .Wissenschaftliche Forschungsanwendungen
Spektrophotometrische Bestimmung von Metallen
Diese Verbindung wurde als Reagenz für die spektrophotometrische Bestimmung von Spurenmengen an Kobalt(II), Cadmium(II) und Blei(II) verwendet. Das Reagenz, bekannt als 1-[(3-Methylthiophen-2-yl)methylen]-2-phenylhydrazin (MMPH), wurde synthetisiert und detailliert untersucht. Bei bestimmten pH-Werten reagierten Co 2+, Cd 2+ und Pb 2+ mit MMPH unter Bildung von 1:2-Komplexen, was die Selektivität deutlich erhöhte .
Antinozizeptive Aktivität
Die Verbindung zeigte eine signifikante antinozizeptive (schmerzlindernde) Aktivität in Mausmodellen des tonischen Schmerzes. Dies wurde in einer Studie gezeigt, in der die analgetische Wirkung von vier Pyrrolidin-2,5-dion-Derivaten, darunter 3-(3-Methylthiophen-2-yl)pyrrolidin-2,5-dion, bewertet wurde .
Antiallodynische Aktivität
Die Verbindung zeigte auch antiallodynische Eigenschaften, d. h. sie kann Allodynie lindern, eine Art von Schmerz, bei der nicht-schmerzhafte Reize einen schmerzhaften Effekt hervorrufen können. Dies wurde in Mausmodellen der Oxaliplatin-induzierten peripheren Neuropathie beobachtet .
Antihyperalgetische Aktivität
Zusätzlich zu ihren antiallodynischen Eigenschaften zeigte die Verbindung antihyperalgetische Wirkungen. Hyperalgesie ist ein Zustand, bei dem ein normalerweise schmerzhafter Reiz als stärker schmerzhaft empfunden wird, als er eigentlich ist. Dies wurde im Streptozotocin-induzierten Modell der schmerzhaften diabetischen Neuropathie bei Mäusen beobachtet .
Antiepileptische Aktivität
Die Verbindung wurde auf ihre antiepileptische Aktivität untersucht. In einer Studie wurden Hybridverbindungen aus 3-(3-Methylthiophen-2-yl)pyrrolidin-2,5-dion synthetisiert und ihre antiepileptische Aktivität bewertet .
Analgetische Aktivität
Die Verbindung wurde auf ihre analgetische (schmerzlindernde) Aktivität untersucht. In einer Studie wurden Hybridverbindungen aus 3-(3-Methylthiophen-2-yl)pyrrolidin-2,5-dion synthetisiert und ihre analgetische Aktivität bewertet .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVFKALJSIJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
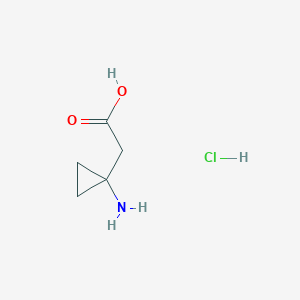
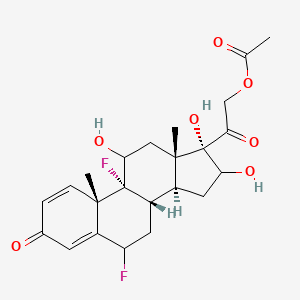
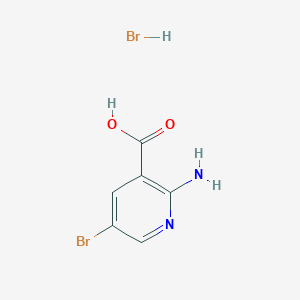

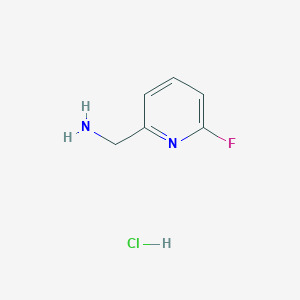
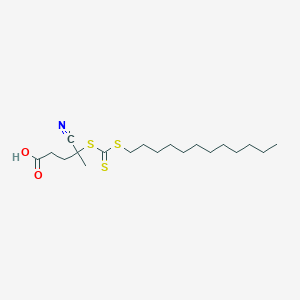
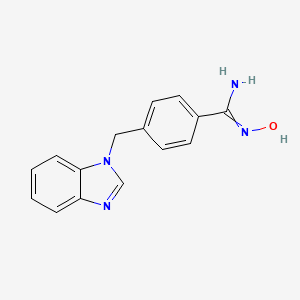

![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)


![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)